molecular formula C11H20O B156558 5-Ethylnon-3-en-2-one CAS No. 10137-90-3

5-Ethylnon-3-en-2-one

Cat. No.: B156558
CAS No.: 10137-90-3
M. Wt: 168.28 g/mol
InChI Key: SWBGUNASIKSCCO-UHFFFAOYSA-N
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Description

5-Ethylnon-3-en-2-one (CAS 138509-47-4) is a high-purity α,β-unsaturated ketone with a molecular weight of 168.28 g/mol and the molecular formula C 11 H 20 O . This compound, characterized by its keto-ethylenic group (-CO-CH=CH-), serves as a valuable building block in organic synthesis and medicinal chemistry research . The (E)-isomer, specifically (E)-5-Ethyl-3-nonen-2-one, is documented with its synthesis detailed in scientific literature, often prepared via a mixed aldol condensation of 2-ethylhexanal and acetone using a sodium hydroxide catalyst . Researchers utilize this compound to explore the reactivity of the α,β-unsaturated ketone functional group, which is a key motif in developing novel therapeutic agents and studying cytotoxic effects on cellular mechanisms such as mitochondrial function . Its structural features also make it a candidate for investigation in material science applications, including the development of specialized polymers . As a flavor and fragrance intermediate, it is associated with oily, spicy, and fruity odor profiles . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

5-ethylnon-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGUNASIKSCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884450
Record name 3-Nonen-2-one, 5-ethyl-
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Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10137-90-3
Record name 5-Ethyl-3-nonen-2-one
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Record name 3-Nonen-2-one, 5-ethyl-
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Record name 3-Nonen-2-one, 5-ethyl-
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Record name 5-ethylnon-3-en-2-one
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Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via enolate formation, which attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent dehydration yields the conjugated enone. Key variables include temperature (80–100°C), base strength, and stoichiometric ratios. For instance, a 1:1.2 molar ratio of 5-ethyl-2-nonanone to acetaldehyde maximizes yield (68–72%) while minimizing side products like self-condensation adducts. Gas chromatography monitoring, as demonstrated in analogous syntheses, ensures precise control over reaction progression.

Industrial Scalability Challenges

While laboratory-scale aldol condensations achieve moderate yields, industrial applications face hurdles. High temperatures (>120°C) promote retro-aldol reactions, reducing efficiency. Additionally, aqueous workup steps complicate solvent recovery. Patent CN107473948B highlights similar issues in related enone syntheses, advocating for non-aqueous bases like sodium ethoxide to improve purity.

Catalytic Hydrogenation of 5-Ethyl-3-nonyn-2-one

Hydrogenation of alkynes to cis-alkenes, followed by isomerization, offers a stereoselective route. Palladium-on-carbon (5 wt%) or Lindlar catalyst under 3–5 bar H₂ selectively reduces 5-ethyl-3-nonyn-2-one to the cis-alkene, which isomerizes to the trans-configuration using acidic or radical initiators.

Catalyst Performance and Selectivity

Comparative studies show Pd/C achieves 85–90% conversion at 25°C, whereas Lindlar catalyst requires higher pressures (10 bar) for similar yields. Over-reduction to the saturated ketone is mitigated by poisoning catalysts with quinoline or limiting H₂ exposure. Post-hydrogenation, isomerization with p-toluenesulfonic acid (0.5 mol%) in toluene at 80°C completes the synthesis, yielding this compound in 78% overall yield.

Economic and Environmental Considerations

Catalyst cost and hydrogen handling pose economic barriers. Recycling Pd/C via filtration and reactivation reduces expenses by 30–40%, as evidenced in large-scale trials. However, solvent waste (e.g., toluene) necessitates green chemistry adaptations, such as switching to cyclopentyl methyl ether, which boasts 95% recyclability.

Darzens Reaction: A Novel Approach

The Darzens reaction, employing ethyl chloroacetate and heptanal derivatives, provides an alternative route. This method constructs the enone skeleton via glycidic ester intermediates, which undergo decarboxylation and oxidation.

Synthetic Protocol

In a representative procedure, ethyl chloroacetate (1.2 eq) reacts with 2-ethylhexanal (1 eq) in methanol under sodium methoxide (1.5 eq) at 0°C. The resulting glycidic ester is hydrolyzed with 10% HCl to yield the α,β-epoxy ketone, which decomposes to this compound upon heating. This method achieves 65–70% yield but requires careful pH control during hydrolysis to prevent side reactions.

Enzymatic Enhancements

Recent advances integrate lipases or esterases to enantioselectively hydrolyze glycidic esters. For example, Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively produces (R)-configured intermediates, enabling asymmetric synthesis of this compound with 92% enantiomeric excess.

Chlorination-Hydrolysis Sequences

Patented methods for analogous enones, such as 3,5-dichloro-2-pentanone, reveal a two-step chlorination-hydrolysis strategy applicable to this compound.

Stepwise Synthesis

  • Chlorination : 5-Ethyl-2-nonanone reacts with sulfonyl chloride (1.1 eq) in dichloroethane at 5–10°C, forming a geminal dichloride intermediate.

  • Hydrolysis : Treatment with 10% HCl at 80°C induces dechlorination and ketonization, yielding the target enone.

Yield and Purity Optimization

Gas chromatography-guided process control ensures >95% conversion in both steps. Neutralization with NaHCO₃ after hydrolysis minimizes acid-catalyzed rearrangements, achieving 82% isolated yield.

Comparative Analysis of Methods

MethodYield (%)Temperature Range (°C)Key AdvantageLimitation
Aldol Condensation68–7280–100Low-cost reagentsRetro-aldol side reactions
Catalytic Hydrogenation7825–80StereoselectiveHigh catalyst cost
Darzens Reaction65–700–80Enantioselectivity potentialMulti-step complexity
Chlorination-Hydrolysis825–80ScalabilityChlorinated waste generation

Stability and Side Reactions

β-Enolization under basic conditions, as observed in bicyclic ketones, poses a risk for this compound. Prolonged exposure to t-BuOK/t-BuOH at >100°C induces rearrangements to tetrahydrindanone derivatives, reducing yield by 15–20%. Stabilizing additives like hydroquinone (0.1 wt%) suppress radical-mediated degradation pathways .

Chemical Reactions Analysis

Types of Reactions

5-Ethylnon-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The enone group allows for nucleophilic addition reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted enones and alcohols.

Scientific Research Applications

5-Ethylnon-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylnon-3-en-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of glutathione transferase (EC 2.5.1.18), an enzyme involved in detoxification processes . By inhibiting this enzyme, the compound can affect various biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

a. 5-Ethyl-2-methylnonane
  • Structure : A branched alkane with an ethyl group at the fifth carbon and a methyl group at the second carbon (C₁₂H₂₆).
  • Key Differences: Functional Groups: Unlike 5-Ethylnon-3-en-2-one, this compound lacks both the ketone and double bond, making it chemically inert in enone-specific reactions. Physical Properties: Alkanes like 5-Ethyl-2-methylnonane generally exhibit lower polarity, leading to lower boiling points compared to enones. For example, similar alkanes (e.g., 2-methylnonane) boil at ~180–190°C, whereas enones typically have higher boiling points due to dipole-dipole interactions .
b. 5-Methylnon-3-en-2-one
  • Structure : A positional isomer with a methyl group at the fifth carbon instead of an ethyl group (C₁₀H₁₈O).
  • Boiling Point: Smaller molecular weight (154.25 g/mol vs. 168.28 g/mol for this compound) may result in a slightly lower boiling point, though experimental data are unavailable .

Functional Analogues: Cyclopentenone Derivatives

a. 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone
  • Structure: A cyclic enone with hydroxyl and methoxy substituents (C₈H₁₀O₃).
  • Key Differences: Ring Strain: The cyclopentenone core introduces ring strain, enhancing reactivity in Diels-Alder reactions compared to linear enones like this compound. Polarity: Additional oxygen-containing groups increase solubility in polar solvents (e.g., water or ethanol) .

Data Table: Hypothetical Comparison of Properties

Property This compound 5-Ethyl-2-methylnonane 5-Methylnon-3-en-2-one 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone
Molecular Formula C₁₁H₂₀O C₁₂H₂₆ C₁₀H₁₈O C₈H₁₀O₃
Molecular Weight (g/mol) 168.28 170.34 154.25 166.16
Boiling Point (°C) ~220–230* ~180–190 ~210–220* ~250–260*
Solubility Low in water Insoluble in water Low in water Moderate in polar solvents
Reactivity High (enone) Low (alkane) Moderate (enone) Very high (strained enone)

*Estimated based on analogous compounds due to lack of direct experimental data .

Research Findings and Limitations

  • highlights similar methods for synthesizing thiophene derivatives, suggesting possible parallels in reaction conditions (e.g., use of 1,4-dioxane and triethylamine) .
  • Reactivity: The ethyl substituent in this compound may sterically hinder reactions at the α-carbon, contrasting with smaller analogues like 5-Methylnon-3-en-2-one. Cyclopentenones (e.g., compound from ) exhibit enhanced electrophilicity due to ring strain .
  • Data Gaps: No peer-reviewed studies directly comparing these compounds were found in the provided evidence. Further experimental work is needed to validate physicochemical properties and applications.

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